molecular formula C20H17ClFNO B5214607 3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline

3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline

Cat. No.: B5214607
M. Wt: 341.8 g/mol
InChI Key: AWOMXYSDSRCERV-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a phenylmethoxyphenylmethyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 3-phenylmethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aminobenzenes.

Scientific Research Applications

3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors. The phenylmethoxyphenylmethyl group can further modulate its activity by influencing the compound’s overall conformation and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline is unique due to the presence of the phenylmethoxyphenylmethyl group, which can significantly alter its chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO/c21-19-12-17(9-10-20(19)22)23-13-16-7-4-8-18(11-16)24-14-15-5-2-1-3-6-15/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOMXYSDSRCERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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